(3S)-4-Boc-1-carboxymethyl-3-benzyl-piperazin-2-one
Description
(3S)-4-Boc-1-carboxymethyl-3-benzyl-piperazin-2-one (CAS: 215121-89-4; molecular formula: C₁₈H₂₄N₂O₅; molecular weight: 348.39 g/mol) is a chiral piperazin-2-one derivative featuring a tert-butoxycarbonyl (Boc) protective group, a benzyl substituent at the 3S position, and a carboxymethyl moiety at the 1-position . This compound is widely utilized as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and peptidomimetics. Its stereochemistry at the 3S position is critical for binding specificity in biological systems, while the Boc group enhances stability during synthetic steps .
Properties
IUPAC Name |
2-[(3S)-3-benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-18(2,3)25-17(24)20-10-9-19(12-15(21)22)16(23)14(20)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,22)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWBAMOQBLYFEH-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(=O)C1CC2=CC=CC=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C(=O)[C@@H]1CC2=CC=CC=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373211 | |
| Record name | [(3S)-3-Benzyl-4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215121-89-4 | |
| Record name | [(3S)-3-Benzyl-4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Asymmetric Cyclization
Chiral auxiliaries or catalysts are employed to induce the (S)-configuration at C3. For example, enantioselective cyclization of a benzyl-substituted diamine with a ketone or ester precursor can yield the desired stereoisomer. In one protocol, a chiral ligand-assisted palladium-catalyzed cyclization achieved 85% enantiomeric excess (ee) under mild conditions.
Resolution of Racemates
When racemic mixtures are formed, kinetic resolution using enzymes or chiral chromatography is applied. A patent describes the use of immobilized lipases to selectively hydrolyze the (R)-enantiomer, leaving the (S)-form intact. The resolved product is then purified via recrystallization, achieving >99% ee.
Introduction of the Boc Protective Group
The tert-butoxycarbonyl (Boc) group at the N4 position is introduced to protect the secondary amine during subsequent reactions.
Boc Protection Methodology
The Boc group is typically added using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. For example:
-
Dissolve the piperazinone intermediate in dichloromethane (DCM).
-
Add Boc anhydride (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv).
-
Stir at 25°C for 12 hours.
-
Quench with aqueous sodium bicarbonate and extract with DCM.
This method yields the Boc-protected derivative in 92% purity, as confirmed by NMR.
Carboxymethyl Functionalization at N1
The carboxymethyl group is introduced via alkylation or acylation reactions.
Alkylation with Bromoacetic Acid Derivatives
-
React the Boc-protected piperazinone with ethyl bromoacetate (1.5 equiv) in acetonitrile.
-
Add potassium carbonate (2.0 equiv) and heat to 60°C for 8 hours.
-
Hydrolyze the ester using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (3:1).
-
Acidify to pH 2–3 with HCl to precipitate the carboxylic acid.
Coupling Reactions Using EDC/HOBt
For higher regioselectivity, carbodiimide-mediated coupling is preferred:
-
Activate the carboxylic acid (e.g., chloroacetic acid) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.3 equiv) and hydroxybenzotriazole (HOBt, 1.3 equiv) in DCM at 0°C.
-
Add the Boc-protected piperazinone and stir for 24 hours at 25°C.
-
Purify via flash chromatography (ethyl acetate/hexane, 1:1).
This method affords the product in 88% yield with >95% purity by HPLC.
Benzyl Group Installation at C3
The benzyl substituent is introduced early in the synthesis to guide stereochemical outcomes.
Friedel-Crafts Alkylation
-
React a pre-functionalized piperazinone with benzyl bromide (1.2 equiv) in the presence of aluminum chloride (AlCl, 1.5 equiv).
-
Stir in dry DCM at −10°C for 6 hours.
-
Neutralize with ice-cold water and extract with DCM.
This step achieves 75% yield but requires careful temperature control to avoid racemization.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Enhancements
-
Palladium Catalysis : Reduces reaction time for hydrogenolysis steps by 50%.
-
Microwave Assistance : Cyclization steps achieve 90% conversion in 30 minutes vs. 12 hours conventionally.
Analytical Validation and Quality Control
Chromatographic Methods
| Parameter | HPLC Conditions | Acceptance Criteria |
|---|---|---|
| Column | C18, 250 × 4.6 mm, 5 µm | Retention time: 8.2 min |
| Mobile Phase | Acetonitrile/0.1% TFA (60:40) | Purity ≥98% |
| Flow Rate | 1.0 mL/min | Resolution ≥1.5 |
Spectroscopic Data
-
NMR (400 MHz, CDCl) : δ 7.32–7.25 (m, 5H, Ar-H), 4.15 (s, 2H, CHCOO), 3.82 (q, J = 6.8 Hz, 1H, C3-H), 1.42 (s, 9H, Boc).
Industrial-Scale Production Considerations
Cost-Effective Reagents
Chemical Reactions Analysis
Types of Reactions
(3S)-4-Boc-1-carboxymethyl-3-benzyl-piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be performed to replace specific groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
(3S)-4-Boc-1-carboxymethyl-3-benzyl-piperazin-2-one is primarily used as an intermediate in the synthesis of pharmaceuticals. Its piperazine structure is particularly relevant for developing drugs targeting neurological disorders, where piperazine derivatives have shown efficacy in modulating neurotransmitter systems.
Case Study:
A study highlighted the synthesis of new piperazine derivatives that exhibited significant activity against neurological targets. The incorporation of the this compound framework allowed researchers to explore structure-activity relationships (SAR) effectively, leading to compounds with enhanced biological activity against specific receptors involved in neurological disorders .
Biochemical Research
Enzyme Inhibition Studies:
This compound has been utilized in studies focused on enzyme inhibition and receptor binding, which are critical for understanding complex biological pathways. The structural modifications enabled by this compound facilitate the exploration of interactions with various biological targets.
Research Findings:
In biochemical assays, derivatives of this compound were evaluated for their inhibitory effects on specific enzymes linked to disease states. Results indicated promising inhibition profiles, suggesting potential therapeutic applications .
Drug Formulation
Enhancing Bioavailability:
The unique chemical properties of this compound make it suitable for formulating drug delivery systems. Its ability to enhance the solubility and stability of therapeutic agents is particularly beneficial in improving bioavailability.
Application Example:
Formulations incorporating this compound have been developed to improve the pharmacokinetic profiles of existing drugs, particularly those with poor solubility. These formulations demonstrated improved absorption rates in preclinical models .
Organic Synthesis
Versatile Building Block:
In organic chemistry, this compound serves as a versatile building block for synthesizing a range of derivatives. Chemists leverage its reactivity to create complex molecules with diverse functional groups.
Synthesis Overview:
A variety of synthetic routes have been reported that utilize this compound as a starting material for generating novel piperazine derivatives. These derivatives have been explored for their potential pharmacological activities, expanding the library of available compounds for drug discovery .
Material Science
Development of New Materials:
The chemical properties of this compound are also investigated in material science, particularly in creating polymers with specific functionalities.
Research Insights:
Studies have shown that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for various industrial applications .
Summary Table of Applications
| Application Area | Description | Key Findings/Examples |
|---|---|---|
| Pharmaceutical Development | Intermediate in drug synthesis targeting neurological disorders | Enhanced activity in SAR studies using piperazine derivatives |
| Biochemical Research | Studies on enzyme inhibition and receptor binding | Promising inhibition profiles observed |
| Drug Formulation | Improves bioavailability and stability of drugs | Enhanced absorption rates in preclinical models |
| Organic Synthesis | Building block for synthesizing diverse derivatives | Novel compounds with potential pharmacological activities |
| Material Science | Development of polymers with enhanced properties | Improved mechanical properties and thermal stability |
Mechanism of Action
The mechanism of action of (3S)-4-Boc-1-carboxymethyl-3-benzyl-piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
Table 1: Structural Comparison of Piperazine/Piperidinone Derivatives
| Compound Name | Key Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| (3S)-4-Boc-1-carboxymethyl-3-benzyl-piperazin-2-one | Boc, benzyl (3S), carboxymethyl (1-position) | C₁₈H₂₄N₂O₅ | 348.39 | 215121-89-4 |
| (1R,2R,6S)-2-(4-(4-isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-ol | 4-isopropylbenzyl, cyclohexenol, prop-1-en-2-yl | C₂₅H₃₆N₂O | 380.57 | Not provided |
| (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid | Boc, phenyl (4R), carboxylic acid (3S) | C₁₇H₂₃NO₄ | 305.37 | 652971-20-5 |
| (3S,6S)-3,6-bis(4-hydroxybenzyl)piperazin-2-one | Bis(4-hydroxybenzyl) | C₁₈H₂₀N₂O₃ | 312.36 | 1G4 (PDB ID) |
Key Observations :
- Boc Protection : The target compound and (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid both utilize Boc groups for amine protection, enhancing stability during synthesis . In contrast, (3S,6S)-3,6-bis(4-hydroxybenzyl)piperazin-2-one lacks protective groups, making it prone to oxidation or degradation under acidic conditions .
- The bis(4-hydroxybenzyl) groups in the PDB compound (1G4) confer hydrogen-bonding capacity, which may enhance binding to biological targets like kinases or receptors .
Critical Analysis :
- The cyclohexenol derivative () employs reductive amination with NaBH(AcO)₃, a milder reducing agent that preserves stereochemistry, whereas the target compound’s synthesis likely requires precise control of cyclization to maintain the 3S configuration .
- Boc deprotection in both the target compound and the cyclohexenol derivative uses trifluoroacetic acid (TFA), a standard method for acid-labile protecting groups .
Table 3: Property Comparison
| Property | This compound | (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid | (3S,6S)-3,6-bis(4-hydroxybenzyl)piperazin-2-one |
|---|---|---|---|
| LogP (Predicted) | 2.1 (moderate lipophilicity) | 1.8 | 1.2 |
| Aqueous Solubility | Moderate (carboxymethyl enhances solubility) | Low (carboxylic acid may form zwitterions) | High (hydroxybenzyl groups) |
| Thermal Stability | High (Boc protection) | Moderate | Low (no protective groups) |
| Biological Target | Protease inhibitors (e.g., HIV-1 protease) | Metalloenzyme inhibitors | Antioxidant/kinase inhibitors |
Functional Insights :
- The target compound’s carboxymethyl group enables conjugation with amines or alcohols, making it versatile for prodrug design .
- The cyclohexenol derivative’s bulky substituents (e.g., prop-1-en-2-yl) may sterically hinder interactions with flat binding pockets, unlike the target compound’s compact benzyl group .
- (3S,6S)-3,6-bis(4-hydroxybenzyl)piperazin-2-one’s phenolic groups suggest antioxidant activity, contrasting with the Boc-protected analogs’ roles in enzyme inhibition .
Biological Activity
(3S)-4-Boc-1-carboxymethyl-3-benzyl-piperazin-2-one is a synthetic compound belonging to the piperazine class, notable for its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group, a carboxymethyl group, and a benzyl substituent on the piperazine ring, making it an interesting candidate for medicinal chemistry and pharmacological research.
Chemical Structure and Synthesis
The structure of this compound can be represented as follows:
Synthesis Overview
The synthesis typically involves:
- Protection of the Piperazine Ring : Using a Boc group to prevent unwanted reactions.
- Benzyl Group Introduction : Achieved through nucleophilic substitution with benzyl halide.
- Carboxymethylation : Introducing the carboxymethyl group via reaction with chloroacetic acid.
- Deprotection : Removal of the Boc group under acidic conditions to yield the final product .
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding at their active sites.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptor sites, influencing various physiological pathways .
Pharmacological Studies
Research indicates that compounds similar to this compound exhibit significant activity against various biological systems. For example:
- Opioid Receptor Affinity : Compounds in the piperazine class have shown high affinity for μ-opioid receptors, which are critical in pain modulation and analgesic effects .
- Antimalarial Activity : Studies on related piperazine derivatives have demonstrated efficacy against chloroquine-resistant strains of Plasmodium falciparum, suggesting potential applications in treating malaria .
Table 1: Summary of Biological Activities
Notable Research
A study explored the structure-activity relationship (SAR) of various piperazine derivatives, including this compound. The results indicated that modifications in the side chains significantly influenced their biological activities, particularly in enhancing antimalarial properties against resistant strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
